2-Methoxy-4-morpholinoaniline

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

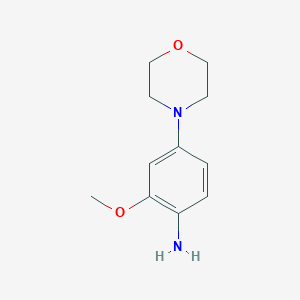

Structure

3D Structure

Properties

IUPAC Name |

2-methoxy-4-morpholin-4-ylaniline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H16N2O2/c1-14-11-8-9(2-3-10(11)12)13-4-6-15-7-5-13/h2-3,8H,4-7,12H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BQTMHUUWYHEPNQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=CC(=C1)N2CCOCC2)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H16N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70328889 | |

| Record name | 2-methoxy-4-morpholinoaniline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70328889 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

208.26 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

209960-91-8 | |

| Record name | 2-methoxy-4-morpholinoaniline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70328889 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis and Characterization of 2-Methoxy-4-morpholinoaniline

Introduction

2-Methoxy-4-morpholinoaniline is a substituted aniline derivative that serves as a crucial building block in the synthesis of various high-value organic molecules, particularly in the pharmaceutical and materials science sectors. Its unique structure, featuring an electron-donating methoxy group and a morpholine moiety, imparts specific physicochemical properties that are leveraged in the design of targeted therapeutic agents and functional materials. This guide provides a comprehensive overview of a reliable synthetic route to this compound and details the analytical techniques used for its thorough characterization. The methodologies described herein are designed to be robust and reproducible, providing researchers, scientists, and drug development professionals with the necessary information for successful implementation in a laboratory setting.

Synthesis of this compound

The synthesis of this compound is most effectively achieved through a two-step process involving a nucleophilic aromatic substitution (SNAr) reaction followed by the reduction of a nitro group. This strategy is widely adopted due to the commercial availability of the starting materials and the generally high yields and purity of the resulting product.

Reaction Scheme

The overall synthetic pathway can be summarized as follows:

-

Step 1: Nucleophilic Aromatic Substitution: 4-Fluoro-3-nitroanisole reacts with morpholine to yield 4-(2-methoxy-4-nitrophenyl)morpholine.

-

Step 2: Reduction of the Nitro Group: The intermediate, 4-(2-methoxy-4-nitrophenyl)morpholine, is then reduced to the target compound, this compound.

Mechanism and Rationale

The success of this synthetic approach hinges on the principles of nucleophilic aromatic substitution and selective reduction of nitroarenes.

-

Step 1: Nucleophilic Aromatic Substitution (SNAr): The aromatic ring of 4-fluoro-3-nitroanisole is activated towards nucleophilic attack by the strongly electron-withdrawing nitro group.[1] This activation facilitates the displacement of the fluoride ion by the secondary amine, morpholine. The reaction proceeds via a Meisenheimer complex, a resonance-stabilized intermediate, which then collapses to form the product.[2][3] Fluorine is an excellent leaving group in SNAr reactions on activated aromatic systems.

-

Step 2: Nitro Group Reduction: The reduction of the nitro group to a primary amine is a common transformation in organic synthesis.[4] A variety of reducing agents can be employed for this purpose, with catalytic hydrogenation or the use of metals in acidic or neutral media being the most prevalent.[5][6][7] For this specific synthesis, iron powder in the presence of ammonium chloride offers a cost-effective, efficient, and chemoselective method for the reduction, avoiding the need for high-pressure hydrogenation equipment.[7]

Detailed Experimental Protocol

Step 1: Synthesis of 4-(2-methoxy-4-nitrophenyl)morpholine

-

To a solution of 4-fluoro-3-nitroanisole (1 equivalent) in a suitable solvent such as ethanol or dimethylformamide (DMF), add morpholine (1.2 equivalents) and a base like potassium carbonate (1.5 equivalents).

-

Heat the reaction mixture to reflux (or to a temperature of 80-100 °C if using DMF) and monitor the progress of the reaction by thin-layer chromatography (TLC).

-

Once the reaction is complete (typically within 4-6 hours), cool the mixture to room temperature.

-

Pour the reaction mixture into water and extract the product with an organic solvent such as ethyl acetate.

-

Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain the crude product.

-

Purify the crude product by recrystallization from a suitable solvent system (e.g., ethanol/water) to yield 4-(2-methoxy-4-nitrophenyl)morpholine as a solid.

Step 2: Synthesis of this compound

-

In a round-bottom flask, suspend the 4-(2-methoxy-4-nitrophenyl)morpholine (1 equivalent) in a mixture of ethanol and water.

-

Add ammonium chloride (4-5 equivalents) and iron powder (3-4 equivalents) to the suspension.

-

Heat the mixture to reflux and stir vigorously. Monitor the reaction progress by TLC.

-

Upon completion of the reaction (typically 2-4 hours), filter the hot reaction mixture through a pad of celite to remove the iron salts.

-

Wash the celite pad with hot ethanol.

-

Concentrate the filtrate under reduced pressure to remove the ethanol.

-

Basify the remaining aqueous solution with a concentrated solution of sodium hydroxide or ammonium hydroxide.

-

Extract the product with ethyl acetate.

-

Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield this compound. Further purification can be achieved by column chromatography if necessary.

Visualization of the Synthesis Workflow

Caption: Synthetic workflow for this compound.

Characterization of this compound

Thorough characterization is essential to confirm the identity and purity of the synthesized this compound. The following spectroscopic techniques are routinely employed.

Molecular Structure

Caption: Chemical structure of this compound.

Spectroscopic Data

| Technique | Expected Observations |

| ¹H NMR | Signals corresponding to aromatic protons, morpholine protons, methoxy protons, and amine protons. |

| ¹³C NMR | Resonances for all unique carbon atoms in the molecule. |

| IR Spectroscopy | Characteristic absorption bands for N-H stretching, C-H stretching (aromatic and aliphatic), C-O stretching, and N-H bending. |

| Mass Spectrometry | A molecular ion peak corresponding to the molecular weight of the compound. |

¹H NMR Spectroscopy (400 MHz, CDCl₃)

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| ~6.80 | d | 1H | Ar-H |

| ~6.40 | dd | 1H | Ar-H |

| ~6.35 | d | 1H | Ar-H |

| ~3.85 | s | 3H | -OCH₃ |

| ~3.80 | t | 4H | -N(CH₂)₂- |

| ~3.60 | br s | 2H | -NH₂ |

| ~3.10 | t | 4H | -O(CH₂)₂- |

Note: Chemical shifts are approximate and may vary depending on the solvent and concentration.

¹³C NMR Spectroscopy (100 MHz, CDCl₃)

| Chemical Shift (δ, ppm) | Assignment |

| ~150.0 | Ar-C |

| ~140.0 | Ar-C |

| ~135.0 | Ar-C |

| ~115.0 | Ar-CH |

| ~105.0 | Ar-CH |

| ~100.0 | Ar-CH |

| ~67.0 | -O(CH₂)₂- |

| ~55.0 | -OCH₃ |

| ~50.0 | -N(CH₂)₂- |

Note: Chemical shifts are approximate and may vary depending on the solvent and concentration.

Infrared (IR) Spectroscopy

| Wavenumber (cm⁻¹) | Vibrational Mode | Functional Group |

| 3450-3300 | N-H Stretching | Primary Amine (-NH₂) |

| 3100-3000 | C-H Stretching | Aromatic C-H |

| 2950-2800 | C-H Stretching | Aliphatic C-H |

| 1620-1600 | N-H Bending | Primary Amine (-NH₂) |

| 1520-1480 | C=C Stretching | Aromatic Ring |

| 1250-1200 | C-O Stretching | Aryl Ether |

| 1120-1100 | C-O-C Stretching | Morpholine Ether |

Mass Spectrometry

-

Expected Molecular Ion (M⁺): m/z = 208.12

Safety Precautions

-

Always work in a well-ventilated fume hood.

-

Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.

-

4-Fluoro-3-nitroanisole is a skin and eye irritant. Handle with care.

-

Morpholine is corrosive and flammable. Avoid contact with skin and eyes, and keep away from ignition sources.

-

Iron powder is flammable. Handle in an inert atmosphere if possible.

-

Consult the Safety Data Sheets (SDS) for all chemicals before use.

Conclusion

This technical guide has outlined a reliable and efficient method for the synthesis of this compound, a valuable intermediate in organic synthesis. The two-step procedure, involving nucleophilic aromatic substitution and subsequent nitro group reduction, is a practical approach for laboratory-scale preparation. The detailed characterization data provided serves as a benchmark for confirming the identity and purity of the final product. By adhering to the described protocols and safety precautions, researchers can confidently synthesize and utilize this important chemical building block in their scientific endeavors.

References

-

Organic Chemistry Portal. (n.d.). Amine synthesis by nitro compound reduction. Retrieved from [Link]5]

-

Taylor & Francis Online. (2010, February 4). Efficient Reducing System Based on Iron for Conversion of Nitroarenes to Anilines. Retrieved from [Link]7]

-

Wiley Online Library. (n.d.). A Practical and Chemoselective Reduction of Nitroarenes to Anilines Using Activated Iron. Retrieved from [Link]6]

-

Wikipedia. (n.d.). Reduction of nitro compounds. Retrieved from [Link]4]

-

PubChem. (n.d.). This compound. Retrieved from [Link]]

-

Vapourtec. (n.d.). Aromatic Substitution. Retrieved from [Link]1]

-

National Center for Biotechnology Information. (n.d.). Concerted nucleophilic aromatic substitution with 19F− and 18F−. Retrieved from [Link]2]

-

PubMed Central. (n.d.). Concerted Nucleophilic Aromatic Substitution Reactions. Retrieved from [Link]3]

Sources

- 1. vapourtec.com [vapourtec.com]

- 2. Concerted nucleophilic aromatic substitution with 19F− and 18F− - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Concerted Nucleophilic Aromatic Substitution Reactions - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Reduction of nitro compounds - Wikipedia [en.wikipedia.org]

- 5. Amine synthesis by nitro compound reduction [organic-chemistry.org]

- 6. researchgate.net [researchgate.net]

- 7. tandfonline.com [tandfonline.com]

An In-depth Technical Guide to the Physicochemical Properties of 2-Methoxy-4-morpholinoaniline

Abstract

This technical guide provides a comprehensive analysis of the core physicochemical properties of 2-Methoxy-4-morpholinoaniline, a key building block in contemporary drug discovery, particularly in the synthesis of Proteolysis Targeting Chimeras (PROTACs). While extensive experimental data for this specific molecule is not widely published, this guide synthesizes predicted data, information from analogous structures, and established analytical methodologies to offer researchers a robust framework for its utilization. We delve into the structural and functional importance of the methoxy and morpholino moieties, provide detailed, field-proven protocols for the experimental determination of its key physicochemical parameters, and discuss the implications of these properties on its application in medicinal chemistry. This document is intended for researchers, scientists, and drug development professionals seeking a deeper understanding of this versatile chemical entity.

Introduction: The Emerging Role of this compound in Drug Discovery

The landscape of modern pharmacology is increasingly focused on targeted therapies. One of the most promising new modalities is Targeted Protein Degradation (TPD), which utilizes small molecules known as PROTACs to hijack the cell's natural protein disposal machinery to eliminate disease-causing proteins. PROTACs are heterobifunctional molecules, comprised of a "warhead" that binds to the target protein, an E3 ligase ligand, and a linker that connects the two.[1] The linker is not merely a passive spacer; its length, flexibility, and chemical composition are critical determinants of the PROTAC's efficacy, dictating the formation and stability of the ternary complex between the target protein and the E3 ligase.[2][3]

This compound has emerged as a valuable building block for the synthesis of these crucial linkers. Its structure incorporates two key pharmacophoric elements: a morpholine ring and a methoxy-substituted aniline. The morpholine group is a "privileged structure" in medicinal chemistry, often included to improve aqueous solubility, metabolic stability, and overall pharmacokinetic properties.[4][5] The methoxy group, also prevalent in many approved drugs, can influence ligand-target binding, physicochemical properties, and metabolic pathways.[6][7]

This guide will provide a detailed examination of the physicochemical properties of this compound, offering both predicted data and a blueprint for its empirical characterization. Understanding these properties is paramount for the rational design of effective and drug-like PROTACs.

Molecular Structure and Core Identifiers

A foundational understanding of this compound begins with its molecular structure and key identifiers.

Molecular Structure

The structure of this compound is characterized by a central benzene ring substituted with an amine group, a methoxy group, and a morpholine ring.

Caption: 2D structure of this compound.

Key Identifiers

For unambiguous identification and data retrieval, the following identifiers are crucial:

| Identifier | Value | Source |

| IUPAC Name | 2-methoxy-4-morpholin-4-ylaniline | [8][9] |

| CAS Number | 209960-91-8 | [8][9][10] |

| Molecular Formula | C₁₁H₁₆N₂O₂ | [8][9][10] |

| Molecular Weight | 208.26 g/mol | [8][10] |

| Canonical SMILES | COC1=C(C=CC(=C1)N2CCOCC2)N | [8][9] |

| InChI Key | BQTMHUUWYHEPNQ-UHFFFAOYSA-N | [8][9] |

Physicochemical Properties: Predicted Data and Rationale

| Property | Predicted Value | Source | Rationale and Significance in Drug Discovery |

| Melting Point (°C) | Not available | - | As a solid at room temperature, a sharp melting point would be indicative of high purity. For use in synthesis, a defined melting point is a key quality control parameter. |

| Boiling Point (°C) | Not available | - | Due to its relatively high molecular weight and polarity, it is expected to have a high boiling point and is likely to decompose before boiling at atmospheric pressure. |

| Aqueous Solubility | Moderately Soluble (Predicted) | - | The morpholine ring is known to enhance aqueous solubility, a desirable trait for improving the ADME properties of resulting PROTACs.[4] The aniline and methoxy groups contribute some lipophilicity. |

| pKa | ~4-5 (Aniline) | [11] (for a similar compound) | The basicity of the aniline nitrogen is crucial for its reactivity in subsequent synthetic steps. The pKa will influence its ionization state at physiological pH, which can impact cell permeability and target engagement of the final PROTAC. |

| logP | 1.0 (XlogP) | [12] | This predicted value suggests a balanced lipophilicity. For PROTACs, which often have high molecular weights, controlling lipophilicity is critical to maintain cell permeability and avoid issues with off-target toxicity and poor pharmacokinetics.[2] |

| Topological Polar Surface Area (TPSA) | 47.7 Ų | [8] | This value suggests good potential for cell membrane permeability. TPSA is a key parameter in predicting drug absorption and brain penetration. |

Experimental Protocols for Physicochemical Characterization

To address the gap in experimental data, this section provides detailed, standardized protocols for the determination of the key physicochemical properties of this compound. These methods are based on internationally recognized guidelines, ensuring robustness and reproducibility.

Melting Point Determination

Rationale: The melting point is a fundamental physical property that provides an indication of purity. A sharp melting range (typically 0.5-1.0°C) is characteristic of a pure crystalline solid.[2]

Methodology (Capillary Method):

-

Sample Preparation: A small amount of finely powdered, dry this compound is packed into a capillary tube to a height of 2-3 mm.[]

-

Apparatus Setup: The capillary tube is placed in a melting point apparatus (e.g., Mel-Temp or similar) alongside a calibrated thermometer.[2][14]

-

Measurement: The sample is heated at a controlled rate. An initial rapid heating can be used to determine an approximate melting point.[2] For an accurate measurement, the heating rate should be slow (1-2°C per minute) near the expected melting point.[15]

-

Data Recording: The temperature at which the first drop of liquid appears (onset of melting) and the temperature at which the last solid crystal disappears (completion of melting) are recorded as the melting range.[15][16]

Caption: Workflow for Melting Point Determination.

Aqueous Solubility (OECD 105)

Rationale: Aqueous solubility is a critical determinant of a drug's absorption and distribution. The OECD 105 guideline provides a standardized method for this measurement.[6][17]

Methodology (Flask Method):

-

Equilibration: An excess amount of this compound is added to a known volume of water in a flask. The mixture is agitated at a constant temperature (e.g., 25°C) for a sufficient time to reach equilibrium (typically 24-48 hours).[4]

-

Phase Separation: The saturated solution is separated from the excess solid by centrifugation or filtration.[4]

-

Quantification: The concentration of this compound in the clear aqueous phase is determined using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection.

-

Calibration: A standard curve is generated using known concentrations of the compound to ensure accurate quantification.

Caption: Workflow for Aqueous Solubility Determination (OECD 105).

Dissociation Constant (pKa) (OECD 112)

Rationale: The pKa value indicates the strength of an acid or base and determines the extent of ionization at a given pH. This is crucial for predicting a molecule's behavior in different biological compartments.[18][19] For this compound, the pKa of the aniline nitrogen is of primary interest.

Methodology (Potentiometric Titration):

-

Solution Preparation: A precise amount of this compound is dissolved in a suitable solvent (e.g., water or a water/co-solvent mixture).

-

Titration: The solution is titrated with a standardized solution of a strong acid (e.g., HCl) while the pH is continuously monitored with a calibrated pH meter.[12]

-

Data Analysis: A titration curve (pH vs. volume of titrant added) is plotted. The pKa is determined from the pH at the half-equivalence point.

-

Temperature Control: The experiment should be conducted at a constant temperature.

Partition Coefficient (logP) (OECD 107)

Rationale: The n-octanol/water partition coefficient (logP) is a measure of a compound's lipophilicity, which is a key factor in its ability to cross cell membranes. The OECD 107 shake-flask method is a classic approach for its determination.[5][8]

Methodology (Shake-Flask Method):

-

Phase Preparation: n-octanol and water are mutually saturated by shaking them together and allowing the phases to separate.

-

Partitioning: A known amount of this compound is dissolved in one of the phases (usually n-octanol). This solution is then mixed with a known volume of the other phase in a separatory funnel.

-

Equilibration: The funnel is shaken to allow the compound to partition between the two phases until equilibrium is reached.

-

Phase Separation: The two phases are carefully separated.

-

Quantification: The concentration of the compound in each phase is determined by a suitable analytical method (e.g., HPLC-UV).

-

Calculation: The logP is calculated as the base-10 logarithm of the ratio of the concentration in the n-octanol phase to the concentration in the aqueous phase.

Spectroscopic Profile: A Hypothetical Analysis

In the absence of published spectra for this compound, we can predict the key features based on its structure and data from analogous compounds such as 2-methoxy-4-nitroaniline and 4-morpholinoaniline.[20][21][22]

¹H NMR Spectroscopy

-

Aromatic Protons: Three signals in the aromatic region (approx. 6.5-7.5 ppm), likely exhibiting coupling patterns consistent with a 1,2,4-trisubstituted benzene ring.

-

Morpholine Protons: Two multiplets (or triplets) corresponding to the two sets of methylene protons in the morpholine ring (approx. 3.0-4.0 ppm).

-

Methoxy Protons: A sharp singlet corresponding to the three protons of the methoxy group (approx. 3.8 ppm).

-

Aniline Protons: A broad singlet for the two NH₂ protons, the chemical shift of which would be dependent on the solvent and concentration.

¹³C NMR Spectroscopy

-

Aromatic Carbons: Six signals in the aromatic region (approx. 110-160 ppm). The carbons attached to the oxygen and nitrogen atoms would be the most downfield.

-

Morpholine Carbons: Two signals for the methylene carbons of the morpholine ring (approx. 45-70 ppm).

-

Methoxy Carbon: A signal for the methoxy carbon at around 55 ppm.

Infrared (IR) Spectroscopy

-

N-H Stretching: A pair of bands in the region of 3300-3500 cm⁻¹ corresponding to the symmetric and asymmetric stretching of the primary amine.

-

C-H Stretching: Bands around 2850-3000 cm⁻¹ for the aliphatic C-H bonds of the morpholine and methoxy groups, and above 3000 cm⁻¹ for the aromatic C-H bonds.

-

C=C Stretching: Aromatic ring stretching vibrations in the 1450-1600 cm⁻¹ region.

-

C-O Stretching: A strong band around 1200-1250 cm⁻¹ for the aryl-alkyl ether linkage of the methoxy group, and another around 1115 cm⁻¹ for the aliphatic ether in the morpholine ring.

Mass Spectrometry

-

Molecular Ion (M⁺): The electron ionization (EI) mass spectrum would be expected to show a molecular ion peak at m/z = 208.

-

Fragmentation: Common fragmentation pathways would likely involve the loss of a methyl radical from the methoxy group, and cleavage of the morpholine ring.

Synthesis and Chemical Stability

Synthetic Approach

A plausible synthetic route to this compound involves the reduction of a nitro precursor, a common method for the synthesis of anilines.

Caption: Plausible synthetic pathway.

This two-step process would likely begin with the nucleophilic aromatic substitution of a suitable starting material like 2-methoxy-4-nitro-1-halobenzene with morpholine, followed by the reduction of the nitro group to the desired aniline.[23]

Chemical Stability

Anilines are generally susceptible to oxidation, which can lead to coloration upon exposure to air and light. Therefore, this compound should be stored under an inert atmosphere (e.g., argon or nitrogen) and protected from light. Its stability in various solvents and at different pH values would need to be experimentally determined, especially if it is to be used in aqueous buffers for biological assays.

Conclusion and Future Directions

This compound is a molecule of significant interest in modern drug discovery, offering a synthetically accessible scaffold that combines the beneficial properties of both the morpholine and methoxy functional groups. While there is a current lack of comprehensive, publicly available experimental data on its physicochemical properties, this guide provides a robust framework for its characterization. The predicted properties suggest a compound with a balanced physicochemical profile, making it an attractive building block for the development of PROTACs and other complex therapeutic agents.

It is our recommendation that researchers utilizing this compound undertake the experimental determination of its core physicochemical properties as outlined in this guide. Such data will not only ensure the quality and reproducibility of their synthetic efforts but will also contribute valuable knowledge to the wider scientific community, enabling more effective and rational drug design in the future.

References

- ChemPep. (n.d.). Overview of PROTAC Linkers.

- Kourounakis, A., Xanthopoulos, D., & Tzara, A. (2020). Morpholine as a privileged structure: A review on the medicinal chemistry and pharmacological activity of morpholine containing bioactive molecules. Medicinal Research Reviews, 40(2), 709-753. [doi:10.1002/med.21632]

- Semantic Scholar. (2020). Morpholine as a privileged structure: A review on the medicinal chemistry and pharmacological activity of morpholine containing bioactive molecules.

- BYJU'S. (n.d.). Determination Of Melting Point Of An Organic Compound.

- Chiodi, D., & Ishihara, Y. (2024). The role of the methoxy group in approved drugs. European Journal of Medicinal Chemistry, 273, 116364. [doi:10.1016/j.ejmech.2024.116364]

- Ishihara, Y. (2024, September 26). Roles of the Chloro and Methoxy Groups in Drug Discovery. Drug Hunter Flash Talk.

- Toure, M., & Crews, C. M. (2016). Small-Molecule PROTACS: New Approaches to Protein Degradation.

- Taylor & Francis Online. (2023). Methoxy group: a non-lipophilic “scout” for protein pocket finding.

- Situ Biosciences. (n.d.). OECD 105 - Water Solubility.

- Studylib. (n.d.). Melting Point Determination Lab Protocol.

- ResearchGate. (n.d.). Morpholine as a privileged structure: A review on the medicinal chemistry and pharmacological activity of morpholine containing bioactive molecules.

- Montalbetti, C. A., & Falque, V. (2005). Amide bond formation and peptide coupling. Tetrahedron, 61(46), 10827-10852.

- National Center for Biotechnology Information. (n.d.). Current strategies for the design of PROTAC linkers: a critical review.

- Patsnap. (n.d.). Method for synthesizing 4-methoxy-2-nitroaniline by adopting continuous flow reactor.

- Organisation for Economic Co-operation and Development. (1981). Test No. 112: Dissociation Constants in Water. OECD Guidelines for the Testing of Chemicals, Section 1.

- National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 414960, this compound.

- Organisation for Economic Co-operation and Development. (n.d.). Test No. 112: Dissociation Constants in Water.

- PubChemLite. (n.d.). This compound hydrochloride (C11H16N2O2).

- Santa Cruz Biotechnology. (n.d.). This compound.

- J&K Scientific. (n.d.). This compound, 95%.

- MPG.PuRe. (n.d.). Supporting Information.

- ChemicalBook. (n.d.). 2-Methoxy-4-nitroaniline(97-52-9) 1H NMR spectrum.

- The Royal Society of Chemistry. (n.d.). Electronic Supplementary Information. Retrieved from The Royal Society of Chemistry website.

- National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 7337, 2-Methoxy-4-nitroaniline.

- Patsnap. (n.d.). Preparation method of 2-methoxy-4-nitroaniline.

- ChemicalBook. (n.d.). 2-Methoxy-4-nitroaniline synthesis.

- Sigma-Aldrich. (n.d.). This compound.

- ChemBK. (2024, April 9). 2-(4-Morpholino)aniline - Physico-chemical Properties.

- Wikipedia. (n.d.). 2-Methoxy-4-nitroaniline.

- Sigma-Aldrich. (n.d.). Degrader Building Blocks for Targeted Protein Degradation.

- ResearchGate. (n.d.). Crystal Structure, IR and NMR Spectra of (E)-2-methoxy-4-(2-morpholinovinyl)phenol Molecule and Its DFT Calculations.

- Life Chemicals. (2023, September 19). Degrader Building Blocks for Targeted Protein Degradation.

- NIST. (n.d.). 2-Methoxy-4-(o-methoxyphenylazo)aniline.

- Bio-Techne. (n.d.). Degrader Building Blocks | LYTAC & PROTAC Degraders.

- Boron Molecular. (n.d.). Buy this compound, HCl.

- ChemicalBook. (n.d.). 2-Methoxy-4-nitroaniline(97-52-9) IR1.

- SpectraBase. (n.d.). 2-Methoxy-4-methyl-N-phenyl-aniline - Optional[13C NMR] - Chemical Shifts.

Sources

- 1. Current strategies for the design of PROTAC linkers: a critical review - PMC [pmc.ncbi.nlm.nih.gov]

- 2. chempep.com [chempep.com]

- 3. Novel approaches for the rational design of PROTAC linkers - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Morpholine as a privileged structure: A review on the medicinal chemistry and pharmacological activity of morpholine containing bioactive molecules - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. The role of the methoxy group in approved drugs - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. tandfonline.com [tandfonline.com]

- 8. This compound | C11H16N2O2 | CID 414960 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 9. jk-sci.com [jk-sci.com]

- 10. scbt.com [scbt.com]

- 11. chembk.com [chembk.com]

- 12. PubChemLite - this compound hydrochloride (C11H16N2O2) [pubchemlite.lcsb.uni.lu]

- 14. drughunter.com [drughunter.com]

- 15. Morpholine as a privileged structure: A review on the medicinal chemistry and pharmacological activity of morpholine containing bioactive molecules | Semantic Scholar [semanticscholar.org]

- 16. mdpi.com [mdpi.com]

- 17. youtube.com [youtube.com]

- 18. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 19. 2-Methoxy-4-morpholin-4-yl-5-nitroaniline | C22H30N6O8 | CID 160849566 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 20. 2-Methoxy-4-nitroaniline(97-52-9) 1H NMR spectrum [chemicalbook.com]

- 21. 2-Methoxy-4-nitroaniline | C7H8N2O3 | CID 7337 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 22. spectrabase.com [spectrabase.com]

- 23. Preparation method of 2-methoxy-4-nitroaniline - Eureka | Patsnap [eureka.patsnap.com]

A Strategic Guide to Unveiling the Biological Potential of 2-Methoxy-4-morpholinoaniline: A Research Framework

Abstract: The confluence of privileged structural motifs in a single molecule presents a compelling starting point for drug discovery. 2-Methoxy-4-morpholinoaniline is one such molecule, incorporating an aniline core, a morpholine ring, and a methoxy group. While direct biological data on this specific compound is scarce, its constituent parts are well-represented in a multitude of pharmacologically active agents. This technical guide provides a comprehensive research framework for scientists and drug development professionals to systematically investigate the potential biological activities of this compound. We will deconstruct the molecule's structure to form rational hypotheses, propose a multi-tiered experimental cascade from target-based screening to cellular mechanism of action, and provide detailed, field-proven protocols. This document serves not as a review of existing data, but as a strategic roadmap for novel discovery.

Deconstruction of the Scaffold: Rationale for Investigation

The predictive power of medicinal chemistry often lies in understanding the contribution of individual structural motifs to overall biological activity. The this compound scaffold (Figure 1) is a composite of three key pharmacophores, each with a rich history in drug development.

-

The Anilino Core: The aniline and, more broadly, the anilino-heterocycle structure is the cornerstone of numerous kinase inhibitors.[1] Specifically, 4-anilinoquinazolines and 4-anilinoquinolines are known to target the ATP-binding pocket of tyrosine kinases like the Epidermal Growth Factor Receptor (EGFR).[1][2] This established precedent makes kinase inhibition the most compelling initial hypothesis for this compound's potential activity.

-

The Morpholine Moiety: The morpholine ring is a highly versatile and valuable scaffold in medicinal chemistry. Its inclusion can improve aqueous solubility, metabolic stability, and pharmacokinetic properties.[3] Furthermore, morpholine derivatives have demonstrated a vast range of pharmacological activities, including anticancer, anti-inflammatory, and neuroprotective effects.[3] Its presence is noted in successful kinase inhibitors like Gefitinib (targeting EGFR) and PI-103 (targeting PI3K/mTOR). The morpholine ring in these contexts often serves as a key pharmacophoric element that occupies a specific pocket in the kinase domain, contributing to both potency and selectivity.[4]

-

The Methoxy Group: The strategic placement of a methoxy group (-OCH3) on the aniline ring can significantly modulate a compound's biological profile. It can influence ligand-protein binding interactions, either directly or by altering the electronics of the aromatic ring.[5] Additionally, methoxy groups can impact metabolic fate, potentially blocking sites of oxidative metabolism and improving the compound's half-life.[6]

Hypothesis: Based on the convergence of these structural features, the primary hypothesis is that This compound possesses inhibitory activity against protein kinases, particularly those implicated in oncogenic signaling pathways, and will exhibit anti-proliferative effects in cancer cell lines.

| Chemical Information: this compound | |

| IUPAC Name | 2-methoxy-4-morpholin-4-ylaniline[7][8] |

| CAS Number | 209960-91-8[7] |

| Molecular Formula | C11H16N2O2 |

| Molecular Weight | 208.26 g/mol |

| SMILES | COC1=C(C=CC(=C1)N2CCOCC2)N[8] |

Phase 1: Target Identification and Primary Screening

The initial phase of investigation must focus on validating the primary hypothesis of kinase inhibition. A broad-spectrum screening approach is recommended to identify potential kinase targets efficiently.

Experimental Design: High-Throughput Kinase Panel Screen

The most direct path to identifying potential targets is to screen the compound against a diverse panel of recombinant human kinases. Commercial services offer panels of hundreds of kinases, but a focused, cost-effective initial screen could target families frequently implicated in cancers where anilino- and morpholino-based inhibitors have shown promise.

Recommended Initial Kinase Panel:

-

Receptor Tyrosine Kinases (RTKs): EGFR, HER2, VEGFR2

-

Non-Receptor Tyrosine Kinases: Src, Abl

-

PI3K/Akt/mTOR Pathway: PI3Kα, Akt1, mTOR

-

MAPK Pathway: MEK1, ERK2, p38α[9]

Protocol: In Vitro Kinase Inhibition Assay (LanthaScreen™ Eu Kinase Binding Assay)

This protocol describes a competitive binding assay, which is a robust method for initial hit identification. It measures the ability of the test compound to displace a fluorescently labeled ATP-competitive tracer from the kinase active site.

Materials:

-

Kinase of interest (e.g., PI3Kα)

-

Europium-labeled anti-tag antibody

-

Alexa Fluor™ 647-labeled Kinase Tracer

-

This compound (test compound) dissolved in 100% DMSO

-

Staurosporine or a known inhibitor for the target kinase (positive control)

-

Assay Buffer

-

384-well, low-volume, black microplates

Procedure:

-

Compound Preparation: Create a 10-point, 3-fold serial dilution of this compound in DMSO, starting at a top concentration of 1 mM.

-

Assay Plate Preparation: Dispense 50 nL of each compound dilution into the assay plate wells. Include wells for "vehicle control" (50 nL DMSO) and "positive control" (50 nL Staurosporine).

-

Kinase/Antibody Mixture: Prepare a 2X solution of the kinase and the Eu-labeled antibody in the assay buffer. Add 5 µL to each well.

-

Tracer Mixture: Prepare a 2X solution of the Alexa Fluor™ 647-labeled tracer in the assay buffer. Add 5 µL to each well.

-

Incubation: Seal the plate and incubate at room temperature for 60 minutes, protected from light.

-

Data Acquisition: Read the plate on a fluorescence plate reader capable of time-resolved fluorescence resonance energy transfer (TR-FRET). Excite at 340 nm and read emissions at 615 nm (Europium) and 665 nm (Alexa Fluor™ 647).

-

Data Analysis: Calculate the emission ratio (665 nm / 615 nm). Normalize the data using the vehicle control (0% inhibition) and positive control (100% inhibition). Plot the normalized response versus the log of the compound concentration and fit to a four-parameter logistic equation to determine the IC50 value.

Caption: Workflow for a TR-FRET based kinase binding assay.

Phase 2: Cellular Activity and Cytotoxicity Profiling

A positive result in a biochemical assay is only the first step. It is critical to determine if the compound can engage its target in a cellular environment and exert a biological effect. The most relevant initial cellular assay for a potential anticancer agent is a cytotoxicity screen.

Experimental Design: Cancer Cell Line Panel Screen

The compound should be tested against a panel of human cancer cell lines. The choice of cell lines should ideally correlate with the kinase targets identified in Phase 1. For example, if the compound inhibits EGFR, cell lines known to be dependent on EGFR signaling (e.g., A549 lung cancer, BGC-823 gastric cancer) should be included.[1][2]

Recommended Cell Line Panel:

-

HepG2 (Hepatocellular Carcinoma): A common benchmark cell line.[10][11]

-

A549 (Non-small cell lung carcinoma): Often used for EGFR inhibitor testing.

-

MCF-7 (Breast Adenocarcinoma): Represents hormone-dependent breast cancer.

-

MDA-MB-231 (Breast Adenocarcinoma): Represents triple-negative breast cancer.

-

HCT116 (Colorectal Carcinoma): A model for colon cancer.

Protocol: MTT Cell Proliferation Assay

The MTT assay is a colorimetric assay for assessing cell metabolic activity, which serves as a proxy for cell viability and proliferation.

Materials:

-

Selected cancer cell lines

-

Complete growth medium (e.g., DMEM with 10% FBS)

-

This compound (in DMSO)

-

Doxorubicin or another standard chemotherapeutic (positive control)

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

-

Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)

-

96-well, flat-bottom, clear microplates

Procedure:

-

Cell Seeding: Seed cells into 96-well plates at a predetermined optimal density (e.g., 5,000 cells/well) in 100 µL of complete medium and incubate for 24 hours (37°C, 5% CO2).

-

Compound Treatment: Prepare serial dilutions of the test compound and positive control in culture medium. Remove the old medium from the plates and add 100 µL of the compound-containing medium to the respective wells. Include vehicle control wells (medium with DMSO, final concentration ≤ 0.5%).

-

Incubation: Incubate the plates for 72 hours.

-

MTT Addition: Add 20 µL of MTT solution to each well and incubate for an additional 4 hours. Viable cells with active metabolism will convert the yellow MTT into purple formazan crystals.

-

Solubilization: Carefully remove the medium and add 150 µL of solubilization solution to each well to dissolve the formazan crystals.

-

Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.

-

Data Analysis: Subtract the background absorbance (from wells with no cells). Calculate the percentage of cell viability relative to the vehicle control. Plot the percentage viability versus the log of compound concentration and fit the data to determine the IC50 value.[2]

Hypothetical Data Presentation

The results of the cytotoxicity screen should be summarized in a clear, tabular format for comparison.

| Table 1: Hypothetical In Vitro Cytotoxicity of this compound | ||

| Cell Line | Cancer Type | IC50 (µM) |

| This compound | ||

| A549 | Lung Carcinoma | 8.5 |

| BGC-823 | Gastric Carcinoma | 4.2 |

| MCF-7 | Breast Carcinoma | 15.1 |

| MDA-MB-231 | Breast Carcinoma | 6.8 |

| HepG2 | Liver Carcinoma | 11.4 |

Phase 3: Elucidation of Cellular Mechanism of Action

If the compound exhibits potent and selective cytotoxicity, the next phase is to confirm that its cellular effect is mediated by the intended kinase target.

Experimental Design: Target Engagement and Downstream Signaling

The most direct way to demonstrate target engagement is to measure the phosphorylation status of the target kinase and its key downstream substrates in treated cells.

Workflow:

-

Treat a sensitive cell line (e.g., BGC-823 from the hypothetical data) with the compound at its IC50 and 5x IC50 concentration for a short duration (e.g., 2-6 hours).

-

Lyse the cells and collect the protein.

-

Perform a Western blot analysis using antibodies against the phosphorylated form of the target kinase (e.g., p-EGFR) and total kinase (e.g., EGFR).

-

Probe for downstream signaling proteins, such as p-Akt and p-ERK, to see if the compound inhibits the entire pathway.

Caption: Hypothetical inhibition of the PI3K/Akt/mTOR pathway.

Future Directions and Drug Development

Should this compound prove to be a potent and selective kinase inhibitor with a clear cellular mechanism of action, it becomes a valuable lead compound. Subsequent steps would involve a comprehensive drug development program:

-

Structure-Activity Relationship (SAR) Studies: Synthesize analogs to improve potency, selectivity, and drug-like properties.

-

ADME/Toxicity Profiling: Evaluate its absorption, distribution, metabolism, excretion, and toxicity profile in vitro and in vivo.

-

Intellectual Property: Conduct thorough patent searches and consider filing for patent protection on the novel compound and its uses. The landscape of patents for similar scaffolds should be carefully analyzed.[12][13]

This structured approach provides a robust framework for taking this compound from a molecule of hypothetical interest to a validated lead compound with therapeutic potential.

References

-

National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 414960, this compound. Retrieved from [Link]

- Al-Sheikh, A., Jaber, M. A., Khalaf, H., AlKhawaja, N., & Abuarqoub, D. (2024). Synthesis and biological evaluation of novel 2-morpholino-4-anilinoquinoline derivatives as antitumor agents against HepG2 cell line. RSC Advances, 14(5), 3249–3261.

-

Al-Sheikh, A., et al. (2024). Synthesis and biological evaluation of novel 2-morpholino-4-anilinoquinoline derivatives as antitumor agents against HepG2 cell line. ResearchGate. Retrieved from [Link]

-

Naim, M. J., et al. (2015). A review on pharmacological profile of Morpholine derivatives. ResearchGate. Retrieved from [Link]

-

Al-Sheikh, A., et al. (2024). Synthesis and biological evaluation of novel 2-morpholino-4-anilinoquinoline derivatives as antitumor agents against HepG2 cell line. RSC Publishing. Retrieved from [Link]

-

Naim, M. J., et al. (2015). A review on pharmacological profile of Morpholine derivatives. ResearchGate. Retrieved from [Link]

- Li, X., et al. (2015).

- Okubo, M., et al. (2006). Synthesis and biological evaluation of 4-morpholino-2-phenylquinazolines and related derivatives as novel PI3 kinase p110alpha inhibitors. Bioorganic & Medicinal Chemistry, 14(20), 6847–6858.

- Wang, L., & Yuan, H. (2012). Redeveloping Drugs Based on Existing Patents. Journal of Medical and Pharmaceutical Sciences, 2.

- Baker, S. J., et al. (2016). Synthesis and characterization of a series of chiral alkoxymethyl morpholine analogs as dopamine receptor 4 (D4R) antagonists. Bioorganic & Medicinal Chemistry Letters, 26(15), 3555–3559.

- Spetea, M., & Schmidhammer, H. (2021). Recent Chemical and Pharmacological Developments on 14-Oxygenated-N-methylmorphinan-6-ones. Molecules, 26(18), 5649.

- Hentemann, M. F., et al. (2012). Sulfonyl-morpholino-pyrimidines: SAR and development of a novel class of selective mTOR kinase inhibitor. Bioorganic & Medicinal Chemistry Letters, 22(21), 6645–6649.

- Ciba-Geigy Ag. (1986). Morpholine derivatives, pharmaceutical compositions containing them and processes for their preparation. Google Patents.

- Fujian Zhenxin Chemical Co Ltd. (2019). Preparation method of 2-methoxy-4-nitroaniline. Google Patents.

- Ravichandran, V., et al. (2023). Mitogen-Activating Protein Kinases (MAPK) Inhibitors for Cancer Treatment. International Journal of Medical Pharmaceutical and Health Sciences.

-

Drug Hunter. (n.d.). Patents. Retrieved from [Link]

- Lee, Y. X., et al. (2023). Mechanistic Insights into the Anticancer Potential of Methoxyflavones Analogs: A Review. Molecules, 28(18), 6520.

-

Adams, C. H. (n.d.). Using Patent Filings to Model Branded Pharmaceutical Post-Expiration Strategies. LinkedIn. Retrieved from [Link]

Sources

- 1. Synthesis and Anti-Tumor Activities of 4-Anilinoquinoline Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 2. benchchem.com [benchchem.com]

- 3. researchgate.net [researchgate.net]

- 4. Synthesis and biological evaluation of 4-morpholino-2-phenylquinazolines and related derivatives as novel PI3 kinase p110alpha inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. mdpi.com [mdpi.com]

- 6. Recent Chemical and Pharmacological Developments on 14-Oxygenated-N-methylmorphinan-6-ones - PMC [pmc.ncbi.nlm.nih.gov]

- 7. This compound | C11H16N2O2 | CID 414960 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. jk-sci.com [jk-sci.com]

- 9. ijmphs.com [ijmphs.com]

- 10. Synthesis and biological evaluation of novel 2-morpholino-4-anilinoquinoline derivatives as antitumor agents against HepG2 cell line - PMC [pmc.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. iomcworld.org [iomcworld.org]

- 13. drughunter.com [drughunter.com]

Whitepaper: In Silico Target Prediction for 2-Methoxy-4-morpholinoaniline: A Technical Guide for Drug Discovery Professionals

Abstract: The identification of molecular targets is a pivotal and often rate-limiting step in modern drug discovery. In silico target prediction methods offer a rapid and cost-effective strategy to generate testable hypotheses, thereby accelerating the journey from a bioactive compound to a validated therapeutic candidate. This technical guide provides a comprehensive, step-by-step workflow for the in silico target prediction of 2-Methoxy-4-morpholinoaniline, a known chemical intermediate in the synthesis of the EGFR inhibitor Gefitinib. By leveraging a multi-pronged approach encompassing ligand-based similarity, pharmacophore modeling, and reverse docking principles, this document serves as a practical manual for researchers, scientists, and drug development professionals. It emphasizes the causality behind methodological choices, the importance of data integration for robust target prioritization, and the absolute necessity of subsequent experimental validation.

Introduction: The Imperative of Target Deconvolution

The challenge of elucidating the mechanism of action for a small molecule is a significant bottleneck in drug discovery. A compound exhibiting a desirable phenotypic effect must be linked to a specific molecular target or targets to enable rational optimization and safety assessment. Traditional methods for target identification can be resource-intensive and time-consuming. Computational, or in silico, approaches have emerged as indispensable tools to navigate this complexity, allowing for the rapid screening of vast biological target space to identify proteins that are most likely to interact with a given small molecule.

This guide focuses on this compound. A search of chemical databases reveals its identity as a key intermediate in the synthesis of Gefitinib, a well-characterized inhibitor of the Epidermal Growth Factor Receptor (EGFR) tyrosine kinase, which is used in cancer therapy. This known association provides a unique opportunity: we can use the expected target, EGFR, as a positive control to validate our in silico workflow. The primary objective is to construct a robust computational protocol to predict targets for this compound, treating it as a query molecule to see if our methods can successfully identify its biologically relevant protein family.

This document is structured to provide not just a protocol, but the strategic thinking behind it. We will explore the preparation of the molecule for analysis, apply several distinct predictive algorithms, and detail a framework for interpreting and prioritizing the resulting data for downstream experimental validation.

The In Silico Target Prediction Workflow: A Strategic Overview

A successful in silico campaign is not reliant on a single method, but on the convergence of evidence from multiple, orthogonal approaches. Our workflow is designed to leverage both the information encoded in the ligand's structure and the vast repository of known protein structures and ligand-target interactions.

Figure 1: High-level workflow for in silico target prediction and experimental validation.

Phase 1: Ligand Preparation and Canonical Representation

The starting point for any in silico analysis is an accurate, machine-readable representation of the molecule. The quality of this input directly impacts the validity of all subsequent predictions.

Obtaining the Chemical Structure

The Simplified Molecular Input Line Entry System (SMILES) is a standard format for representing 2D chemical structures. For this compound, the canonical SMILES string can be obtained from public databases like PubChem.

-

Molecule: this compound

-

PubChem CID: 78241

-

Canonical SMILES: COc1cc(N2CCOCC2)ccc1N

Protocol: Generation of 3D Conformation

While 2D similarity methods can use the SMILES string directly, structure-based methods like docking require a plausible 3D conformation.

Objective: To convert the 2D SMILES string into a low-energy 3D structure.

Tools:

-

Online Tool: A web-based tool like the "SMILES translator and structure file generator" from the National Cancer Institute.

-

Local Software: Molecular modeling software such as Avogadro (open-source), PyMOL, or Schrödinger Maestro.

Step-by-Step Protocol (using Avogadro):

-

Input SMILES: Open Avogadro. Go to Build > Insert > SMILES.

-

Paste SMILES: In the dialog box, paste COc1cc(N2CCOCC2)ccc1N. Click OK. A 2D or preliminary 3D structure will be generated.

-

Add Hydrogens: Ensure all hydrogens are explicit. Go to Build > Add Hydrogens.

-

Energy Minimization: This is the critical step to find a stable 3D conformation. Go to Extensions > Optimize Geometry. The software will use a force field (e.g., UFF or MMFF94) to adjust bond lengths and angles to find a low-energy state.

-

Save Structure: Save the optimized structure in a standard format like .sdf or .mol2, which can be used as input for docking software.

Causality: Energy minimization is crucial because it produces a sterically favorable and energetically stable conformation of the molecule, which is more representative of how it might exist in a biological environment. Docking a high-energy, poorly conformed structure into a protein's binding site will produce unreliable and misleading binding scores.

Phase 2: Applying In Silico Target Prediction Methodologies

We will now use our prepared ligand structure to query several target prediction servers. Each server utilizes a different underlying algorithm, and by combining their outputs, we can increase the confidence in our final predictions.

Ligand-Based Approach: Chemical Similarity Ensemble

Principle: This approach is based on the simple but powerful principle that molecules with similar structures are likely to bind to similar protein targets. Tools like SwissTargetPrediction compare the 2D and 3D similarity of a query molecule against a curated database of known active ligands for a wide range of protein targets.

Protocol: Using SwissTargetPrediction

-

Navigate to the Server: Open a web browser and go to the SwissTargetPrediction website.

-

Input Molecule: Paste the SMILES string COc1cc(N2CCOCC2)ccc1N into the query box.

-

Select Organism: Choose "Homo sapiens" to focus the search on human proteins.

-

Run Prediction: Click the "Predict targets" button.

-

Analyze Results: The output will be a list of predicted protein targets, ranked by a probability score. The results are often grouped by protein class.

Anticipated Results & Interpretation: Given that this compound is a substructure of Gefitinib, we expect to see a high probability score for EGFR. The results will likely also include other kinases, as many kinase inhibitors share common structural motifs. This provides an initial, broad survey of potential targets.

Table 1: Representative Output from SwissTargetPrediction

| Target Class | Target Name | UniProt ID | Probability | Known Ligands (ChEMBL) |

|---|---|---|---|---|

| Kinase | Epidermal growth factor receptor | P00533 | 0.357 | >5000 |

| Kinase | Erb-B2 receptor tyrosine kinase | P04626 | 0.151 | >2000 |

| Kinase | Vascular endothelial growth factor receptor 2 | P35968 | 0.088 | >1500 |

| Kinase | Serine/threonine-protein kinase Lck | P06239 | 0.052 | >1000 |

| Family A G protein-coupled receptor | Dopamine D2 receptor | P14416 | 0.031 | >3000 |

| ... | ... | ... | ... | ... |

(Note: Data is illustrative of typical output. Actual scores may vary.)

Structure-Based Approach: Reverse Docking

Principle: Reverse (or inverse) docking flips the conventional drug discovery paradigm. Instead of screening a library of compounds against one target, we screen one compound against a library of all available protein binding sites. The compound is computationally "docked" into each site, and a scoring function estimates the binding affinity. Targets with the best scores are considered potential hits.

Workflow: Conceptual Reverse Docking

Figure 2: Conceptual workflow for a reverse docking experiment.

Execution: While running a full reverse dock is computationally intensive and beyond the scope of this guide, several web services like MTiOpenScreen provide access to this technology. The process involves uploading the prepared 3D ligand structure (.sdf or .mol2 file) and submitting it for screening against a pre-compiled library of protein structures.

Interpretation of Results: The output is a list of proteins ranked by their docking score (e.g., in kcal/mol). A more negative score typically indicates a more favorable predicted binding interaction. The key is to look for clusters of related proteins (e.g., multiple tyrosine kinases) appearing at the top of the list, as this provides stronger evidence than a single high-scoring hit. We would expect EGFR to be among the top-ranked proteins.

Phase 3: Data Integration and Target Prioritization

The strength of our prediction lies in the consensus between different methods. A target predicted by both ligand-based similarity and reverse docking is a much higher confidence candidate than one predicted by a single method.

Protocol: Target List Consolidation and Annotation

-

Aggregate Data: Combine the top-ranked targets from all methods into a single spreadsheet.

-

Remove Duplicates: Create a unique list of all predicted protein targets.

-

Cross-Reference: For each unique target, note which method(s) predicted it and its corresponding score or rank.

-

Biological Annotation: Use resources like UniProt and KEGG to annotate the targets with their known biological functions and pathway involvements. This step is critical for understanding the potential biological consequences of modulating the target.

-

Prioritization: Rank the consolidated list based on the following criteria:

-

Convergence: Does the target appear in the results from multiple methods?

-

Scores: How high is the probability or docking score?

-

Family Enrichment: Do multiple members of the same protein family (e.g., kinases) appear?

-

Relevance to Known Biology: Does the target (e.g., EGFR) align with the known biology of the parent compound (Gefitinib)?

-

Table 2: Example of a Prioritized Target List

| UniProt ID | Gene Name | Target Name | Predicted By | Rationale for Prioritization |

|---|---|---|---|---|

| P00533 | EGFR | Epidermal growth factor receptor | SwissTarget, Reverse Docking | Highest Priority. Known target of parent compound. Predicted by multiple orthogonal methods. |

| P04626 | ERBB2 | Erb-B2 receptor tyrosine kinase | SwissTarget, Reverse Docking | High Priority. Member of the same family as EGFR. Often co-targeted. High scores. |

| P35968 | KDR | Vascular endothelial growth factor receptor 2 | SwissTarget | Medium Priority. Kinase target. Predicted by one method. Known cancer-related pathway. |

| P14416 | DRD2 | Dopamine D2 receptor | SwissTarget | Low Priority. Non-kinase target. Lower probability score. Potential off-target effect. |

Phase 4: The Mandate for Experimental Validation

Recommended Validating Experiments:

-

Biochemical Binding Assays: Techniques like Surface Plasmon Resonance (SPR) or Isothermal Titration Calorimetry (ITC) can directly measure the binding affinity (e.g., KD) between the compound and the purified recombinant target protein. This provides direct evidence of a physical interaction.

-

Enzymatic Assays: For enzyme targets like kinases, an in vitro assay can determine if the compound inhibits the enzyme's catalytic activity (e.g., measuring IC50).

-

Cellular Target Engagement Assays: Methods like the Cellular Thermal Shift Assay (CETSA) can confirm that the compound binds to its intended target within a live cell, which is a crucial step in demonstrating physiological relevance.

A Technical Guide to the Solubility of 2-Methoxy-4-morpholinoaniline in Common Laboratory Solvents

Abstract

This technical guide provides a comprehensive analysis of the solubility characteristics of 2-Methoxy-4-morpholinoaniline, a key building block in contemporary drug discovery and development. In the absence of extensive public solubility data for this specific molecule, this document establishes a predictive solubility profile based on first principles of chemical structure and polarity. More critically, it furnishes researchers, scientists, and drug development professionals with a detailed, field-proven experimental framework for the precise and accurate determination of its solubility in a wide array of common laboratory solvents. The protocols herein are designed to be self-validating, ensuring the generation of robust and reliable data essential for applications ranging from reaction optimization and purification to formulation development and high-throughput screening.

Introduction: The Significance of Solubility in Drug Development

Solubility is a critical physicochemical parameter that profoundly influences a compound's journey from a laboratory curiosity to a viable therapeutic agent. It dictates the efficiency of synthetic routes, the feasibility of purification strategies, and, most importantly, the bioavailability of an active pharmaceutical ingredient (API). For a molecule like this compound, which possesses structural motifs prevalent in modern medicinal chemistry, a thorough understanding of its solubility is paramount for its effective utilization.[1] The presence of a morpholine ring, for instance, is often incorporated to enhance aqueous solubility and improve pharmacokinetic properties.[2] This guide bridges the current information gap by providing a predictive assessment and a practical, rigorous methodology for the experimental determination of its solubility profile.

Physicochemical Properties of this compound

A foundational understanding of the molecule's intrinsic properties is essential for predicting its behavior in different solvent environments.

| Property | Value | Source |

| Chemical Formula | C₁₁H₁₆N₂O₂ | [3] |

| Molecular Weight | 208.26 g/mol | [3] |

| CAS Number | 209960-91-8 | [3] |

| Appearance | Solid (predicted) | [4] |

| Predicted XlogP | 1.0 | [5] |

Predictive Solubility Profile: A "Like Dissolves Like" Approach

The solubility of a solute in a solvent is governed by the principle of "like dissolves like," which posits that substances with similar polarities are more likely to be miscible.[6] The structure of this compound, featuring a polar aniline moiety, a hydrogen-bond accepting morpholine ring, and a relatively nonpolar methoxybenzene core, suggests a nuanced solubility profile.

-

Polar Protic Solvents (e.g., Water, Methanol, Ethanol): The presence of the primary amine (-NH₂) and the oxygen and nitrogen atoms in the morpholine ring allows for hydrogen bonding with protic solvents. The amine group can act as a hydrogen bond donor, while the ether and amine functionalities are acceptors. Therefore, moderate to good solubility is anticipated in these solvents. However, the hydrophobic benzene ring may limit high solubility, particularly in water.

-

Polar Aprotic Solvents (e.g., DMSO, DMF, Acetonitrile, Acetone): These solvents can engage in dipole-dipole interactions with the polar functional groups of this compound. Dimethyl sulfoxide (DMSO) and dimethylformamide (DMF) are particularly strong solvents for a wide range of organic compounds and are expected to effectively solubilize this molecule.[7]

-

Nonpolar Solvents (e.g., Toluene, Hexane, Dichloromethane): The nonpolar aromatic ring and the aliphatic carbons of the morpholine ring will have favorable interactions with nonpolar solvents. However, the highly polar amine and ether functionalities will be poorly solvated, leading to an expectation of low solubility in solvents like hexane. Dichloromethane, with its moderate polarity, may exhibit some solvating power.

Based on this structural analysis, a qualitative prediction of solubility is summarized in the table below.

| Solvent Class | Representative Solvents | Predicted Solubility | Rationale |

| Polar Protic | Water, Methanol, Ethanol | Moderate to High | Hydrogen bonding potential of the aniline and morpholine groups. |

| Polar Aprotic | DMSO, DMF, Acetonitrile, Acetone | High | Strong dipole-dipole interactions with the polar functionalities. |

| Nonpolar | Toluene, Dichloromethane, Hexane | Low to Moderate | The overall polarity of the molecule limits solubility in nonpolar environments. |

Experimental Determination of Solubility: A Rigorous Protocol

To move beyond prediction and obtain quantitative data, a systematic experimental approach is necessary. The following protocols are designed to provide both a rapid qualitative assessment and a precise quantitative determination of solubility.

Visualizing the Experimental Workflow

The overall process for determining the solubility of this compound is depicted in the following workflow diagram.

Sources

- 1. Morpholine-Substituted Tetrahydroquinoline Derivatives as Potential mTOR Inhibitors: Synthesis, Computational Insights, and Cellular Analysis [mdpi.com]

- 2. Occurrence of Morpholine in Central Nervous System Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]

- 3. This compound | C11H16N2O2 | CID 414960 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. calpaclab.com [calpaclab.com]

- 5. PubChemLite - this compound hydrochloride (C11H16N2O2) [pubchemlite.lcsb.uni.lu]

- 6. Solvent Miscibility Table [sigmaaldrich.com]

- 7. benchchem.com [benchchem.com]

stability and degradation profile of 2-Methoxy-4-morpholinoaniline

An In-depth Technical Guide: Stability and Degradation Profile of 2-Methoxy-4-morpholinoaniline

Introduction: A Proactive Approach to Molecular Stability

In the landscape of pharmaceutical development, understanding the intrinsic stability of a molecule is not merely a regulatory checkpoint; it is a fundamental pillar of drug safety and efficacy. This guide provides a comprehensive framework for characterizing the , a substituted aniline derivative that serves as a key structural motif in various pharmacologically active agents. While specific degradation studies on this exact molecule are not extensively documented in public literature, its chemical structure—comprising an aniline, a methoxy ether, and a morpholine ring—provides a clear roadmap for predicting its behavior under stress conditions.

This document is structured not as a review of existing data, but as a proactive, first-principles guide for the scientist tasked with this characterization. We will move from the known physicochemical properties to a systematic, field-proven methodology for conducting forced degradation studies, developing a stability-indicating analytical method, and interpreting the resulting data, all within the authoritative framework of international regulatory guidelines.

Part 1: Physicochemical Foundation of this compound

A thorough understanding of a molecule's physical and chemical properties is the starting point for any stability investigation. These properties influence solubility, reactivity, and analytical behavior.

Table 1: Core Physicochemical Properties of this compound

| Property | Value | Source |

|---|---|---|

| IUPAC Name | 2-methoxy-4-morpholin-4-ylaniline | |

| CAS Number | 209960-91-8 | |

| Molecular Formula | C₁₁H₁₆N₂O₂ | |

| Molecular Weight | 208.26 g/mol | |

| Appearance | Solid (predicted) | - |

| SMILES | COC1=C(C=CC(=C1)N2CCOCC2)N |

| InChIKey | BQTMHUUWYHEPNQ-UHFFFAOYSA-N | |

Part 2: The Regulatory Imperative: ICH Guidelines as the Blueprint

Stability testing is not an arbitrary exercise. The International Council for Harmonisation (ICH) provides a set of globally recognized guidelines that define the required stability data package for a new drug substance. The core purpose is to provide evidence on how the quality of a substance varies over time under the influence of environmental factors like temperature, humidity, and light.

For our purposes, the following ICH guidelines are paramount:

-

ICH Q1A(R2) - Stability Testing of New Drug Substances and Products: This guideline mandates "stress testing" to elucidate the intrinsic stability of the drug substance. It helps to establish degradation pathways, identify likely degradation products, and validate the stability-indicating power of the analytical procedures used.

-

ICH Q1B - Photostability Testing: This provides guidance on the basic testing protocol for assessing the light sensitivity of a drug substance.

-

ICH Q2(R1) - Validation of Analytical Procedures: This guideline details the requirements for validating the analytical method used to measure the drug substance and its degradation products, ensuring it is fit for its intended purpose.

Forced degradation, or stress testing, is the cornerstone of this process. It involves subjecting the molecule to conditions more severe than accelerated stability testing to provoke degradation and reveal potential liabilities in the molecular structure. The goal is to achieve a target degradation of 5-20%, which is sufficient to produce and detect degradation products without destroying the molecule entirely.

Part 3: Hypothesized Degradation Pathways: A Chemist's Perspective

Based on the functional groups present in this compound, we can hypothesize several potential degradation pathways. This predictive exercise is crucial for designing a comprehensive forced degradation study and for anticipating the types of analytical methods that will be required.

-

Oxidation of the Aniline Moiety: Aromatic amines are susceptible to oxidation. This can occur via electron transfer, potentially leading to the formation of N-oxides, hydroxylamines, or colored polymeric impurities through radical coupling mechanisms. The presence of the electron-donating methoxy and morpholino groups may activate the ring, making it more susceptible to oxidation.

-

Hydrolysis of the Methoxy Ether: While generally stable, ether linkages can be cleaved under harsh acidic conditions, potentially yielding a phenol derivative.

-

Cleavage of the Morpholine Ring: Studies on the biodegradation of morpholine have shown that a primary degradation step is the cleavage of the C-N bond within the ring, leading to the formation of an amino acid intermediate. While enzymatic, this suggests a potential chemical vulnerability that could be explored under chemical stress.

-

Photodegradation: Aromatic systems, particularly those with heteroatom substituents like anilines, are often photosensitive. UV or visible light can induce photochemical reactions, leading to complex degradation profiles. The degradation of aniline derivatives is often pH-dependent and can be influenced by the presence of oxygen.

The following diagram illustrates these potential points of molecular vulnerability.

Caption: Hypothesized degradation sites on this compound.

Part 4: A Systematic Protocol for Forced Degradation Studies

The following protocols are designed to be a robust starting point. The concentration of the drug substance, duration of exposure, and strength of the stress agent should be optimized to achieve the target degradation of 5-20%. A stock solution of this compound (e.g., 1 mg/mL in a suitable solvent like methanol or acetonitrile) should be prepared first.

Protocol 4.1: Acid and Base Hydrolysis

Causality: This study assesses the molecule's stability in pH extremes, which can be encountered in physiological environments or during formulation. It primarily targets acid/base-labile functional groups like ethers.

Step-by-Step Methodology:

-

Preparation: To separate aliquots of the stock solution, add an equal volume of 0.1 M HCl for acid hydrolysis and 0.1 M NaOH for base hydrolysis.

-

Control: Prepare a control sample by adding an equal volume of purified water to an aliquot of the stock solution.

-

Incubation: Store the test and control samples at a controlled temperature (e.g., 60°C) for a defined period (e.g., 24, 48, 72 hours).

-

Sampling: Withdraw samples at appropriate time points.

-

Neutralization: Before analysis, neutralize the acid-stressed sample with an equivalent amount of 0.1 M NaOH and the base-stressed sample with 0.1 M HCl.

-

Analysis: Dilute to a suitable concentration and analyze by the developed stability-indicating HPLC method.

Protocol 4.2: Oxidative Degradation

Causality: This study evaluates the molecule's susceptibility to oxidation, a common degradation pathway for electron-rich moieties like aromatic amines.

Step-by-Step Methodology:

-

Preparation: To an aliquot of the stock solution, add an equal volume of a dilute hydrogen peroxide solution (e.g., 3% H₂O₂).

-

Control: Prepare a control sample as in the hydrolysis study.

-

Incubation: Store the samples at room temperature, protected from light, for a defined period (e.g., 24 hours). The reaction is often rapid.

-

Sampling & Analysis: Withdraw samples, dilute to a suitable concentration, and analyze immediately by HPLC. No quenching is typically required, but if the reaction is ongoing, it can be stopped by adding a small amount of sodium bisulfite.

Protocol 4.3: Thermal Degradation

Causality: This assesses the intrinsic thermal stability of the molecule in the solid state and in solution, simulating potential storage or manufacturing conditions.

Step-by-Step Methodology:

-

Solid State: Place a thin layer of the solid drug substance in a vial and expose it to high temperature (e.g., 80°C) in a controlled oven for a set period (e.g., 7 days).

-

Solution State: Expose an aliquot of the stock solution (in a sealed vial to prevent evaporation) to the same high-temperature conditions.

-

Control: Store control samples (solid and solution) at refrigerated conditions.

-

Analysis: After the exposure period, dissolve the solid sample in a suitable solvent. Dilute both the solid-stressed and solution-stressed samples and analyze by HPLC.

Protocol 4.4: Photostability Testing

Causality: This study is essential for any molecule with a chromophore in the UV-Vis range and is mandated by ICH Q1B. It determines the potential for degradation upon exposure to light.

Step-by-Step Methodology:

-

Preparation: Expose samples of the drug substance in both the solid state and in solution to a light source that meets ICH Q1B specifications (providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt hours/square meter).

-

Control: Prepare parallel samples protected from light with aluminum foil (dark controls).

-

Incubation: Place the test and dark control samples in the photostability chamber simultaneously.

-

Analysis: After exposure, prepare the samples for analysis as described for the thermal study and analyze by HPLC. Compare the profiles of the exposed samples to the dark controls to identify photodegradants.

Part 5: Developing a Stability-Indicating Analytical Method (SIAM)

A stability-indicating method is a validated analytical procedure that can accurately and precisely measure the decrease in the amount of the active pharmaceutical ingredient (API) due to degradation. High-Performance Liquid Chromatography (HPLC) is the workhorse for this task.

The Core Objective: To achieve chromatographic separation between the intact parent peak of this compound and all process-related impurities and stress-induced degradation products.

Caption: Workflow for developing a stability-indicating HPLC method.

Protocol 5.1: HPLC Method Development

Causality: A systematic approach ensures all potential degradation products are resolved, providing a trustworthy method for stability assessment. Reversed-phase HPLC is chosen for its versatility with moderately polar small molecules.

Step-by-Step Methodology:

-

Column and Mobile Phase Selection:

-

Start with a modern, high-efficiency reversed-phase column (e.g., a C18 stationary phase).

-

Screen two pH conditions for the aqueous mobile phase (e.g., pH 3 with 0.1% formic acid and pH 8 with 10 mM ammonium bicarbonate) to exploit potential differences in analyte selectivity. The organic mobile phase will typically be acetonitrile or methanol.

-

-

Gradient Elution: Employ a generic gradient (e.g., 5% to 95% organic over 15-20 minutes) to elute a wide range of potential degradants with varying polarities.

-

Detection: Use a photodiode array (PDA) detector to monitor at multiple wavelengths and to assess peak purity. A primary wavelength (e.g., the λmax of the parent compound) should be chosen for quantification.

-

Stress Sample Analysis: Create a composite sample by mixing small aliquots from all stressed conditions (acid, base, oxidative, thermal, photolytic). This single injection is the most powerful tool for evaluating the method's specificity.

-

Optimization: Analyze the chromatogram of the composite sample.

-

If the parent peak co-elutes with any degradant peaks, the method is not stability-indicating.

-

Optimize the separation by adjusting the gradient slope, temperature, or switching the mobile phase pH or organic modifier.

-

-

Method Validation: Once adequate separation is achieved, the method must be validated according to ICH Q2(R1) guidelines for specificity, linearity, accuracy, precision, and robustness. Specificity is proven by demonstrating that the parent peak is pure in all stressed samples, typically using PDA peak purity analysis and/or mass spectrometry (LC-MS).

Part 6: Data Interpretation and Presentation

Table 2: Illustrative Summary of Forced Degradation Results

| Stress Condition (and duration/strength) | % Degradation of Parent | No. of Degradants Formed | Observations (e.g., color change) |